Isochlorogensäure A

Übersicht

Beschreibung

Isochlorogenic acid A is recognized for its anti-inflammatory, hepatoprotective, and antiviral properties. It is a complex mixture of closely related compounds, including 4,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, and 3,5-dicaffeoylquinic acid, among others, showcasing a rich diversity in its molecular structure and composition (Corse, Lundin, & Waiss, 1965).

Synthesis Analysis

The synthesis of Isochlorogenic acid A involves complex biochemical pathways within plants, leading to the formation of its distinct caffeoylquinic acid structures. A detailed study on the efficient synthesis of chlorogenic acid, a related compound, outlines a methodology that could be analogous to the synthesis pathways of Isochlorogenic acid A, providing insights into the potential synthetic approaches and the chemical intricacies involved in its production (Sefkow, 2001).

Molecular Structure Analysis

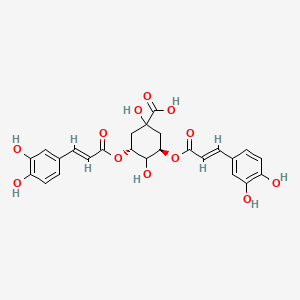

Isochlorogenic acid A's molecular structure is characterized by the presence of two caffeoyl groups attached to a quinic acid backbone, which significantly contributes to its biological activities. The structural differences among its isomers, such as neochlorogenic acid and cryptochlorogenic acid, impact their absorption, metabolism, and bioactivities, highlighting the importance of the esteryl position on its biological affinity (Tang et al., 2016).

Chemical Reactions and Properties

Isochlorogenic acid A participates in various chemical reactions, primarily through its hydroxyl and ester groups, which are susceptible to modifications such as hydrolyzation, hydrogenation, and conjugation. These reactions not only modify its chemical properties but also its pharmacokinetic behavior and bioavailability (Wang et al., 2017).

Physical Properties Analysis

The physical properties of Isochlorogenic acid A, including solubility, melting point, and optical rotation, are crucial for its extraction, purification, and application in various scientific and therapeutic contexts. These properties are determined by its molecular structure, particularly the configuration and position of the caffeoyl groups on the quinic acid backbone.

Chemical Properties Analysis

Isochlorogenic acid A exhibits a range of chemical properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, attributed to its phenolic structure. It is capable of scavenging free radicals, modulating lipid metabolism, and inhibiting microbial growth, which are essential for its potential therapeutic applications. Its chemical properties are closely linked to its structural isomers, with differences in bioactivity and affinity depending on the specific isomer and its interaction with biological molecules (Liang & Kitts, 2015).

Wissenschaftliche Forschungsanwendungen

Thrombozytenproduktion

Isochlorogensäure A wurde als ein innovativer Induktor der Thrombozytenproduktion identifiziert {svg_1}. Es hat eine deutliche Verbesserung der Differenzierung und Reifung von Megakaryozyten (MKs) gezeigt, zusammen mit einer bemerkenswerten Steigerung der Thrombozytenproduktion {svg_2}.

Behandlung von strahleninduzierter Thrombozytopenie (RIT)

this compound hat eine signifikante therapeutische Wirkung bei RIT-Mäusen gezeigt {svg_3}. Es hat eine bemerkenswerte Fähigkeit gezeigt, die MK-Differenzierung und -reifung zu fördern, und zeigt eine hohe Induktionsaktivität für die MK-Differenzierung und -reifung in K562- und Meg-01-Zellen {svg_4}.

Pharmakokinetische Studien

this compound wurde in pharmakokinetischen Studien verwendet {svg_5}. Eine Hochleistungsflüssigchromatographie-Methode mit UV-Detektion (HPLC/UV) wurde entwickelt und validiert, um this compound im Rattenplasma zu bestimmen {svg_6}.

Antioxidative Aktivität

this compound wurde als signifikant antioxidativ aktiv gefunden {svg_7} {svg_8} {svg_9} {svg_10}. Es wurde berichtet, dass es 2,2-Diphenyl-1-picrylhydrazyl (DPPH)-Radikale in einem zellfreien Assay scavengt {svg_11} {svg_12}.

Entzündungshemmende Aktivität

Es wurde berichtet, dass this compound entzündungshemmende Eigenschaften besitzt {svg_13} {svg_14} {svg_15} {svg_16}. Es hemmte effektiv die Produktion von NO in RAW 264.7-Zellen, die mit Lipopolysaccharid (LPS) induziert wurden, in konzentrationsabhängiger Weise {svg_17}.

Antivirale Aktivität

Es wurde berichtet, dass this compound antivirale biologische Aktivitäten besitzt {svg_18} {svg_19}. Es hemmt die HIV-1-Integrase 3'-End-Prozessierung, die Strangübertragung und den Zerfall in einem zellfreien Assay {svg_20}.

Adipogenese-Inhibition

Es wurde berichtet, dass this compound die Lipidansammlung in Adipozyten hemmt {svg_21}. Es wurde festgestellt, dass es die mitotische Klonale Expansion von 3T3-L1 und die Adipozytendifferenzierung senkt, indem es die Häm-Oxygenase-1-Expression erhöht {svg_22}.

Referenzstandard in der Chromatographie

this compound wurde als Referenzstandard zur Quantifizierung der phenolischen Verbindung von Artemisia-Arten unter Verwendung der Hochleistungsflüssigkeitschromatographie mit Diodenarray-Detektion (HPLC-DAD) verwendet {svg_23}.

Wirkmechanismus

Isochlorogenic acid A, also known as 3,5-Dicaffeoylquinic acid, is a bioactive compound found in various plants. It has been the subject of numerous studies due to its wide range of biological and pharmacological effects .

Target of Action

Isochlorogenic acid A has been found to target several key proteins and pathways in the body. It has been shown to interact with megakaryocytes (MKs) , which are large cells in the bone marrow that produce platelets . It also targets the HMGB1/TLR4/NF-κB signaling pathway , which plays a crucial role in the progression of liver fibrosis .

Mode of Action

Isochlorogenic acid A interacts with its targets to bring about changes in cellular function. For instance, it has been found to promote the differentiation and maturation of MKs, leading to an increase in platelet production . In the case of liver fibrosis, it inhibits the HMGB1/TLR4/NF-κB signaling pathway, thereby attenuating the progression of the disease .

Biochemical Pathways

Isochlorogenic acid A affects several biochemical pathways. It has been found to promote melanin synthesis in B16 cells through the β-catenin signal pathway . It also attenuates acute lung injury induced by LPS via the Nf-κB/NLRP3 signaling pathway .

Pharmacokinetics

The metabolic process of Isochlorogenic acid A has been studied in detail, conforming to be linear dynamics . This clear understanding of its pharmacokinetics offers a solid foundation for its research and development.

Result of Action

The action of Isochlorogenic acid A results in a variety of molecular and cellular effects. For instance, it has been found to substantially enhance the differentiation and maturation of MKs, leading to a notable increase in platelet production . It also has a significant therapeutic effect on radiation-induced thrombocytopenia (RIT) mice . In the context of liver fibrosis, it has been shown to attenuate the progression of the disease .

Eigenschaften

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, (R)- (9CI)](/img/no-structure.png)